An In-depth Technical Guide to the Chemical Properties of 2-Methylchrysene
An In-depth Technical Guide to the Chemical Properties of 2-Methylchrysene
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Methylchrysene (CAS No. 3351-32-4), a polycyclic aromatic hydrocarbon (PAH). Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes available data on its structure, physicochemical properties, reactivity, spectroscopic characteristics, synthesis, metabolic pathways, and toxicological profile. By integrating experimental data with established principles of organic chemistry and toxicology, this guide aims to serve as an authoritative resource for understanding and working with this specific methylchrysene isomer. Particular emphasis is placed on the structure-activity relationships within the methylchrysene family to contextualize the properties of the 2-methyl isomer in relation to its more potently carcinogenic counterparts.
Introduction: The Context of 2-Methylchrysene
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Methylated PAHs, including the six isomers of methylchrysene, are significant components of this environmental burden and are notably present in tobacco smoke and crude oil.[2][3]
The position of the methyl group on the chrysene backbone profoundly influences the biological activity of the molecule. While 5-methylchrysene is a potent carcinogen, 2-methylchrysene is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[4][5] This distinction underscores the importance of isomer-specific analysis and understanding. This guide will delve into the chemical underpinnings of 2-Methylchrysene's properties, providing the technical detail necessary for its study and potential applications in areas such as reference material for environmental analysis.
Molecular Structure and Identification
2-Methylchrysene is a four-ring aromatic hydrocarbon with a methyl group substituted on the second carbon atom of the chrysene structure.
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IUPAC Name: 2-methylchrysene[4]
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Synonyms: Chrysene, 2-methyl-[4]
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CAS Number: 3351-32-4[4]
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Molecular Formula: C₁₉H₁₄[6]
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Molecular Weight: 242.31 g/mol [6]
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Chemical Structure:
Caption: Molecular structure of 2-Methylchrysene.
Physicochemical Properties
The physical and chemical properties of 2-Methylchrysene are summarized in the table below. These properties are crucial for predicting its environmental fate and transport, as well as for designing analytical methods.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [7] |
| Melting Point | 115-118 °C | [7] |
| Boiling Point | Not experimentally determined; estimated to be >400 °C | Inferred from Chrysene |
| Vapor Pressure | Data not available for 2-isomer. For Chrysene: 6.0 x 10⁻⁹ mmHg at 25 °C | [8] |
| Water Solubility | Very low; PAHs are generally poorly soluble in water. | [7] |
| Octanol-Water Partition Coefficient (log Kow) | High; indicative of lipophilicity and potential for bioaccumulation. For Chrysene: 5.91 | [8] |
Chemical Reactivity
The chemical reactivity of 2-Methylchrysene is governed by its polycyclic aromatic structure.
Oxidation
Like other PAHs, 2-Methylchrysene is susceptible to oxidation. The chrysene ring system is relatively stable towards oxidation compared to other PAHs like benzo[a]pyrene.[3] However, under specific conditions, such as with strong oxidizing agents like potassium permanganate (KMnO₄), the methyl group can be oxidized to a carboxylic acid.[3] Photochemical oxidation also occurs when exposed to UV radiation, leading to the formation of various degradation products.[9] The most significant oxidation reactions are those mediated by enzymes in biological systems, which are discussed in the metabolism section.
Electrophilic Aromatic Substitution
The electron-rich aromatic system of chrysene undergoes electrophilic aromatic substitution reactions.[4][10] The methyl group in 2-Methylchrysene is an activating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to be favored at positions ortho and para to the methyl group that are also sterically accessible and electronically favorable within the chrysene ring system. Common electrophilic substitution reactions for PAHs include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[11][12]
Reduction
The aromatic rings of 2-Methylchrysene can be reduced under specific catalytic hydrogenation conditions, although this typically requires high pressures and temperatures due to the stability of the aromatic system.
Spectroscopic Properties
Spectroscopic data are essential for the unambiguous identification and quantification of 2-Methylchrysene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Methylchrysene have been fully assigned using 1D and 2D NMR techniques. The chemical shifts provide a unique fingerprint for the molecule. A detailed analysis of the NMR data for all six methylchrysene isomers has been published, allowing for their differentiation.[2]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-Methylchrysene exhibits a prominent molecular ion peak (m/z 242) due to the stability of the aromatic system. Fragmentation is generally limited, with common losses including a hydrogen atom to form [M-1]⁺ and a methyl radical to form [M-15]⁺. The mass spectrum provides crucial information for its identification, especially when coupled with gas chromatography.
Synthesis of 2-Methylchrysene
A regiospecific synthesis of 2-Methylchrysene has been achieved through photochemical cyclization.[3]
Experimental Protocol: Photochemical Synthesis
This protocol is adapted from Olsen et al. (2022).[3]
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Stilbene Precursor Synthesis: The corresponding stilbenoid precursor is synthesized via a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde.
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Photochemical Cyclization:
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The stilbenoid precursor is dissolved in an appropriate solvent under acidic, oxygen-free conditions.
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The solution is irradiated with a suitable light source (e.g., a high-pressure mercury lamp).
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The regioselectivity of the cyclization to form the 2-methyl isomer is controlled by the elimination of an ortho-methoxy group on the stilbenoid precursor.
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The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Purification:
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified using column chromatography on silica gel to yield pure 2-Methylchrysene.
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Caption: Workflow for the synthesis of 2-Methylchrysene.
Metabolic Pathways and Toxicology
The toxicology of methylchrysenes is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.
Metabolic Activation
The primary route of metabolic activation for many PAHs, including methylchrysenes, is through oxidation by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2.[13][14] This process leads to the formation of arene oxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. A subsequent epoxidation of the dihydrodiol by CYP enzymes in the "bay region" of the molecule can form highly reactive diol epoxides.[2]
For 2-Methylchrysene, the metabolic pathway is inferred to be similar to that of its isomers, such as 6-methylchrysene.[13][14] The key steps are:
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Oxidation: CYP enzymes oxidize the aromatic ring to form epoxides.
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Hydrolysis: Epoxide hydrolase converts the epoxides to trans-dihydrodiols.
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Second Epoxidation: A second epoxidation of the dihydrodiol can lead to the formation of a bay-region diol epoxide, which is considered the ultimate carcinogenic metabolite for many PAHs.[2]
Caption: Putative metabolic activation pathway of 2-Methylchrysene.
Toxicological Profile and Mechanism
As previously stated, 2-Methylchrysene is classified as an IARC Group 3 compound, meaning it is not classifiable as to its carcinogenicity to humans.[4] This contrasts sharply with 5-methylchrysene (a potent carcinogen) and to a lesser extent, 3- and 6-methylchrysene (moderate tumor initiators).[15]
The lower carcinogenicity of 2-Methylchrysene is likely due to the steric and electronic effects of the methyl group's position. The formation of a highly reactive bay-region diol epoxide is a key determinant of carcinogenic potential. For 5-methylchrysene, the methyl group is in the bay region, which enhances the stability and reactivity of the corresponding diol epoxide carbocation, leading to a higher propensity for DNA adduct formation.[16] In contrast, the 2-position is remote from the bay region, and the resulting diol epoxide is likely less mutagenic.[17] Studies on 6-methylchrysene have shown that while it is metabolized to a bay-region diol epoxide, this metabolite is not mutagenic, unlike the diol epoxide of 5-methylchrysene.[17] A similar lack of mutagenicity is expected for the diol epoxide of 2-Methylchrysene.
Analytical Methodologies
The detection and quantification of 2-Methylchrysene in environmental and biological matrices typically rely on chromatographic techniques coupled with sensitive detectors.
Experimental Protocol: GC-MS Analysis of 2-Methylchrysene in Sediment
This protocol provides a general framework for the analysis of 2-Methylchrysene in a solid environmental matrix.
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Sample Preparation:
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Extraction: A known mass of dried sediment is extracted with an organic solvent (e.g., a mixture of acetone and hexane) using techniques such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.[18]
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Cleanup: The crude extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica gel or alumina.[18]
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Solvent Exchange: The cleaned extract is solvent-exchanged into a solvent suitable for GC injection (e.g., hexane or isooctane).
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-
GC-MS Analysis:
-
Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., DB-5ms or equivalent) is used for separation.
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Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.
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Oven Temperature Program: A temperature program is used to separate the PAHs based on their boiling points and interaction with the column's stationary phase.
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Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, targeting the molecular ion (m/z 242) and other characteristic fragment ions of 2-Methylchrysene.
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Quantification:
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Quantification is performed using an internal standard method. A known amount of a suitable internal standard (e.g., a deuterated PAH) is added to the sample before extraction.
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A calibration curve is generated using certified reference materials of 2-Methylchrysene.
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Caption: General workflow for the GC-MS analysis of 2-Methylchrysene in sediment.
Environmental Fate and Transport
The environmental behavior of 2-Methylchrysene is characteristic of high molecular weight PAHs.
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Persistence: Due to its low water solubility and vapor pressure, 2-Methylchrysene is relatively persistent in the environment, particularly in soil and sediment where it can be protected from degradation.[2] Biodegradation occurs but is generally slow.[2] Photodegradation can be a significant removal process in the atmosphere and surface waters.[9]
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Bioaccumulation: With a high octanol-water partition coefficient, 2-Methylchrysene has a strong tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.[19]
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Transport: Long-range atmospheric transport is possible when adsorbed to particulate matter. In aquatic systems, it is primarily associated with suspended sediments.[6]
Conclusion
2-Methylchrysene represents a case study in the importance of isomer-specific chemical analysis and toxicology. While sharing the same molecular formula as the potent carcinogen 5-methylchrysene, its chemical properties, particularly the position of the methyl group, lead to a significantly different toxicological profile. This guide has provided a detailed examination of its chemical properties, from its fundamental structure to its complex metabolic pathways and analytical determination. This information is critical for researchers in environmental monitoring, toxicology, and drug development who require a nuanced understanding of this specific polycyclic aromatic hydrocarbon.
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